TERT-BUTYL 2-({4-OXO-3,5-DIPHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETATE
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Overview
Description
TERT-BUTYL 2-({4-OXO-3,5-DIPHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETATE is a complex organic compound with the molecular formula C24H22N2O3S2 . This compound is characterized by its unique thieno[2,3-d]pyrimidine core, which is substituted with phenyl groups and a tert-butyl ester moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of tert-butyl [(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate typically involves multi-step organic reactionsCommon reaction conditions include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
TERT-BUTYL 2-({4-OXO-3,5-DIPHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Scientific Research Applications
TERT-BUTYL 2-({4-OXO-3,5-DIPHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl [(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The compound’s thieno[2,3-d]pyrimidine core is believed to interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
TERT-BUTYL 2-({4-OXO-3,5-DIPHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETATE can be compared with other similar compounds, such as:
3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone: This compound also contains tert-butyl groups and a quinone core, but lacks the thieno[2,3-d]pyrimidine structure.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl]: This compound features a tert-butyl ester and a boronic acid moiety, differing significantly in structure and reactivity. The uniqueness of tert-butyl [(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate lies in its specific combination of functional groups and its potential biological activity.
Properties
Molecular Formula |
C24H22N2O3S2 |
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Molecular Weight |
450.6g/mol |
IUPAC Name |
tert-butyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C24H22N2O3S2/c1-24(2,3)29-19(27)15-31-23-25-21-20(18(14-30-21)16-10-6-4-7-11-16)22(28)26(23)17-12-8-5-9-13-17/h4-14H,15H2,1-3H3 |
InChI Key |
NVNJCDKDPMKFDZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CSC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1C4=CC=CC=C4 |
Origin of Product |
United States |
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